4-Ethylidene-2-hydroxytetradecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylidene-2-hydroxytetradecan-3-one is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of an ethylidene group, a hydroxyl group, and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylidene-2-hydroxytetradecan-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 2-hydroxyacetone with a suitable aldehyde, followed by subsequent reduction and dehydration steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethylidene-2-hydroxytetradecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-ethylidene-2-ketotetradecan-3-one or 4-ethylidene-2-carboxytetradecan-3-one.
Reduction: Formation of 4-ethylidene-2-hydroxytetradecan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethylidene-2-hydroxytetradecan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylidene-2-hydroxytetradecan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylidene-2-hydroxytetradecan-3-one
- 4-Propylidene-2-hydroxytetradecan-3-one
- 4-Butylidene-2-hydroxytetradecan-3-one
Uniqueness
4-Ethylidene-2-hydroxytetradecan-3-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648893-98-5 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
4-ethylidene-2-hydroxytetradecan-3-one |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(5-2)16(18)14(3)17/h5,14,17H,4,6-13H2,1-3H3 |
InChI Key |
DJGSYJABCDPEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CC)C(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.